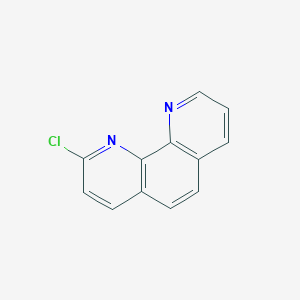
2-Chloro-1,10-phenanthroline
Cat. No. B021708
Key on ui cas rn:
7089-68-1
M. Wt: 214.65 g/mol
InChI Key: JHRMQHFRVPVGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08648194B2
Procedure details


To a stirred aqueous solution of potassium ferricyanide (22.1 g; 673 mmol) (200 mL) in an ice bath, compound (4) (6.17 g; 26.9 mmol) and an aqueous sodium hydroxide (16.14 g; 404 mmol) (110 mL) were alternately added over 20 minutes. The resulting reaction mixture was stirred in an ice bath, and further stirred at room temperature for 3.5 hours. Crude crystals which precipitated out were separated by filtration and dried, and then dissolved in methanol, and subsequently subjected to an activated carbon treatment. Then, a filtrate was concentrated under reduced pressure to give 4.26 g (yield: 72% from compound (3)) of the title compound (5).
Name
compound ( 4 )
Quantity
6.17 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
S([O-])(O)(=O)=O.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[C:19]([N:20]=1)=[C:18]1[C:13]([CH:14]=[CH:15][CH:16]=[N+:17]1[CH3:21])=[CH:12][CH:11]=2.[OH-:22].[Na+]>[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[C:19](=[C:18]3[C:13](=[CH:12][CH:11]=2)[CH:14]=[CH:15][CH:16]=[N:17]3)[N:20]=1.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[C:19]([N:20]=1)=[C:18]1[C:13]([CH:14]=[CH:15][C:16](=[O:22])[N:17]1[CH3:21])=[CH:12][CH:11]=2 |f:0.1,2.3,4.5.6.7|
|
Inputs


Step One
|
Name
|
compound ( 4 )
|
|
Quantity
|
6.17 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)[O-].ClC=1C=CC2=CC=C3C=CC=[N+](C3=C2N1)C
|
|
Name
|
|
|
Quantity
|
110 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred in an ice bath
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
further stirred at room temperature for 3.5 hours
|
|
Duration
|
3.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crude crystals which precipitated out
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were separated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in methanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Then, a filtrate was concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC2=C3N=CC=CC3=CC=C2C=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC2=CC=C3C=CC(N(C3=C2N1)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08648194B2
Procedure details


To a stirred aqueous solution of potassium ferricyanide (22.1 g; 673 mmol) (200 mL) in an ice bath, compound (4) (6.17 g; 26.9 mmol) and an aqueous sodium hydroxide (16.14 g; 404 mmol) (110 mL) were alternately added over 20 minutes. The resulting reaction mixture was stirred in an ice bath, and further stirred at room temperature for 3.5 hours. Crude crystals which precipitated out were separated by filtration and dried, and then dissolved in methanol, and subsequently subjected to an activated carbon treatment. Then, a filtrate was concentrated under reduced pressure to give 4.26 g (yield: 72% from compound (3)) of the title compound (5).
Name
compound ( 4 )
Quantity
6.17 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
S([O-])(O)(=O)=O.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[C:19]([N:20]=1)=[C:18]1[C:13]([CH:14]=[CH:15][CH:16]=[N+:17]1[CH3:21])=[CH:12][CH:11]=2.[OH-:22].[Na+]>[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[C:19](=[C:18]3[C:13](=[CH:12][CH:11]=2)[CH:14]=[CH:15][CH:16]=[N:17]3)[N:20]=1.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]2[C:19]([N:20]=1)=[C:18]1[C:13]([CH:14]=[CH:15][C:16](=[O:22])[N:17]1[CH3:21])=[CH:12][CH:11]=2 |f:0.1,2.3,4.5.6.7|
|
Inputs


Step One
|
Name
|
compound ( 4 )
|
|
Quantity
|
6.17 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)[O-].ClC=1C=CC2=CC=C3C=CC=[N+](C3=C2N1)C
|
|
Name
|
|
|
Quantity
|
110 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred in an ice bath
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
further stirred at room temperature for 3.5 hours
|
|
Duration
|
3.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crude crystals which precipitated out
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were separated by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in methanol
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Then, a filtrate was concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC2=C3N=CC=CC3=CC=C2C=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC2=CC=C3C=CC(N(C3=C2N1)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
